molecular formula C17H22N6O2S B6753938 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione

8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione

Cat. No.: B6753938
M. Wt: 374.5 g/mol
InChI Key: NMDHRIQCOLBAGS-UHFFFAOYSA-N
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Description

8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione is a complex organic compound that integrates a thiazole ring, a piperidine ring, and a purine derivative

Properties

IUPAC Name

8-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-9-10(2)26-15(18-9)11-6-5-7-23(8-11)16-19-13-12(21(16)3)14(24)20-17(25)22(13)4/h11H,5-8H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDHRIQCOLBAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN(C2)C3=NC4=C(N3C)C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

    Purine Derivative Synthesis: The purine core can be constructed using the Traube purine synthesis, which involves the cyclization of 4,5-diaminopyrimidine with formic acid or formamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities within the compound, often using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the purine and thiazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, thiols, amines

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and purine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its interactions with enzymes and receptors make it a candidate for drug development, particularly in targeting diseases related to the central nervous system and metabolic disorders.

Medicine

In medicine, 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione is explored for its pharmacological effects. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a versatile compound for therapeutic applications.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and purine rings are known to bind to active sites of enzymes, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylxanthine
  • 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethyladenine
  • 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylguanine

Uniqueness

Compared to these similar compounds, 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione stands

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